molecular formula C5H6ClNO3S B13661901 Pyridine-4-sulfonic acid hydrochloride

Pyridine-4-sulfonic acid hydrochloride

Cat. No.: B13661901
M. Wt: 195.62 g/mol
InChI Key: NUKYYQUCXPBGGD-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C5H6ClNO3S

Molecular Weight

195.62 g/mol

IUPAC Name

pyridine-4-sulfonic acid;hydrochloride

InChI

InChI=1S/C5H5NO3S.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);1H

InChI Key

NUKYYQUCXPBGGD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)O.Cl

Origin of Product

United States

Preparation Methods

Direct Sulfonation of Pyridine and Subsequent Hydrochloride Formation

One classical approach involves the direct sulfonation of pyridine to yield pyridine-4-sulfonic acid, followed by conversion to its hydrochloride salt. The sulfonation typically uses sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid group at the 4-position of the pyridine ring.

After isolation of pyridine-4-sulfonic acid, hydrochloride formation is achieved by reaction with dry hydrogen chloride gas in an organic solvent such as dichloromethane. The reaction is maintained at mild temperatures (around 35 °C) to precipitate the hydrochloride salt as a white solid, which is then filtered and dried under vacuum to obtain pure this compound.

Key Reaction Steps:

  • Generation of dry hydrogen chloride gas by reaction of concentrated hydrochloric acid with calcium chloride.
  • Passing dry HCl gas into a stirred solution of pyridine-4-sulfonic acid in dichloromethane at 35 °C.
  • Precipitation and isolation of this compound by filtration and vacuum drying.

This method is noted for its mild conditions, high yield, and simplicity of operation.

Chlorination of Hydroxypyridine-4-sulfonic Acid Followed by Ammonolysis

An alternative and widely documented method involves the chlorination of 4-hydroxypyridine-3-sulfonic acid (a closely related isomer) to form 4-chloropyridine-3-sulfonic acid chloride, which can be further converted to sulfonamide derivatives. Although this method is more commonly reported for the 3-position isomer, the principles apply similarly to the 4-position sulfonic acid derivatives.

Chlorination Process:

  • A mixture of 4-hydroxypyridine-4-sulfonic acid, phosphorus trichloride (PCl3), and phosphorus oxychloride (POCl3) is heated to reflux (~80 °C).
  • Chlorine gas is slowly introduced over 3–4 hours, raising the temperature to 103–108 °C.
  • The reaction proceeds by substitution of hydroxyl groups on both the pyridine ring and sulfonic acid moiety, releasing hydrogen chloride and forming sulfonyl chloride.
  • After completion, excess POCl3 and PCl3 are removed by vacuum distillation.
  • The residue is dissolved in an organic solvent (e.g., toluene), washed with water, and then reacted with aqueous ammonia solution at 20–25 °C to form the sulfonamide or hydrochloride salt upon acidification.

Reaction Conditions Summary:

Reagent Amount (mol) Role
4-Hydroxypyridine-4-sulfonic acid Stoichiometric Starting material
Phosphorus trichloride (PCl3) Excess (1.5 eq.) Chlorinating agent
Phosphorus oxychloride (POCl3) 0.5–5 mol per mol acid Solvent and chlorination facilitator
Chlorine gas (Cl2) Slightly less than stoichiometric Chlorination reagent
Aqueous ammonia (24%) 0.67–0.7 mol Conversion to sulfonamide/hydrochloride

Yields and Purity:

  • The chlorinated sulfonyl chloride intermediate is obtained in nearly quantitative yields.
  • The final hydrochloride or sulfonamide products have purities exceeding 99% by HPLC.
  • Typical yields range from 83% to 84% after ammonolysis and isolation.

Phosphorus Pentachloride Mediated Sulfonyl Chloride Formation

Another method involves the use of phosphorus pentachloride (PCl5) with phosphorus oxychloride as solvent to convert pyridine-4-sulfonic acid directly into the corresponding sulfonyl chloride intermediate.

Procedure Highlights:

  • Pyridine-4-sulfonic acid is refluxed with PCl5 and POCl3 for about 3 hours.
  • The reaction mixture is evaporated to dryness, and the residue is treated with water and organic solvents to isolate the sulfonyl chloride.
  • Neutralization with sodium bicarbonate and phase separation yield the sulfonyl chloride as an orange liquid with yields around 94%.

This method is efficient but involves handling of corrosive and moisture-sensitive reagents, requiring careful control.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Purity (HPLC) Advantages Disadvantages
Direct sulfonation + HCl gas treatment Pyridine, H2SO4, HCl gas, CH2Cl2 Room temp to 35 °C High High Mild, simple, cost-effective Requires dry HCl gas handling
Chlorination with PCl3 + Cl2 + POCl3 4-Hydroxypyridine-4-sulfonic acid, PCl3, Cl2, POCl3, NH3 80–110 °C reflux, 3–24 h ~84 >99% High yield, high purity Multiple steps, toxic reagents
PCl5 mediated sulfonyl chloride formation Pyridine-4-sulfonic acid, PCl5, POCl3 Reflux 3 h 94 Not specified High yield, direct sulfonyl chloride formation Corrosive reagents, moisture sensitive

Research Findings and Notes

  • The chlorination of hydroxypyridine sulfonic acids using phosphorus trichloride and chlorine gas is a well-established method yielding sulfonyl chlorides in nearly quantitative yields, which can be converted to hydrochloride salts or sulfonamides with ammonia.
  • Phosphorus oxychloride acts both as a solvent and a reaction intermediate, facilitating chlorination without direct chlorination of the pyridine ring, ensuring selectivity for hydroxyl substitution.
  • The direct reaction of pyridine-4-sulfonic acid with dry hydrogen chloride gas in organic solvents provides a mild and efficient route to the hydrochloride salt without the need for chlorination steps.
  • Handling of reagents such as phosphorus pentachloride and chlorine gas requires strict safety protocols due to their corrosive and toxic nature.
  • The choice of method depends on the desired derivative (hydrochloride salt or sulfonyl chloride intermediate) and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

Pyridine-4-sulfonic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, oleum, and diazonium salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, halogenated pyridines, and alkylated pyridines .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Pyridine-4-sulfonic acid hydrochloride
  • Molecular Formula: C₅H₅NO₃S·HCl
  • Molecular Weight : 159.16 (free acid), 195.62 (hydrochloride)
  • CAS Number : 5402-20-0 (free acid)

Physical Properties :

  • Melting Point : 330°C (decomposes)
  • Density : 1.509 g/cm³
  • pKa : -2.85 (predicted)
  • Storage : Requires storage under inert gas (N₂ or Ar) at 2–8°C .

Comparison with Structurally Similar Compounds

Table 1: Key Chemical and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Reactivity/Solubility Key Applications
Pyridine-4-sulfonic acid C₅H₅NO₃S 159.16 330 (dec.) Hygroscopic, water-soluble Synthetic intermediate
Pyridine-4-sulfonyl chloride C₅H₄ClNO₂S 177.61 Liquid (pale yellow) Highly reactive, hydrolyzes Sulfonation reactions
Piperidine-4-sulfonamide HCl C₅H₁₃N₂O₂S·HCl 216.70 (est.) Not reported Moderately reactive Pharmaceutical synthesis
Yohimbine hydrochloride C₂₁H₂₆N₂O₃·HCl 390.90 302–304 Water-soluble Adrenergic receptor agonist

Functional Group and Reactivity Comparison

Sulfonic Acid vs. Sulfonyl Chloride:

  • Pyridine-4-sulfonic acid (C₅H₅NO₃S): Acts as a strong acid (pKa ≈ -2.85) due to the sulfonic acid group. Forms stable salts (e.g., sodium 4-pyridinesulfonate) for improved handling .
  • Pyridine-4-sulfonyl chloride (C₅H₄ClNO₂S): The sulfonyl chloride group (-SO₂Cl) confers high electrophilicity, making it reactive toward amines and alcohols. Used in nucleophilic substitution reactions to introduce sulfonamide or sulfonate groups .

Hydrochloride Salts:

  • This compound vs. Piperidine-4-sulfonamide hydrochloride :
    • The former is hygroscopic and primarily a synthetic intermediate, while the latter is a neutral sulfonamide salt used in drug synthesis (e.g., antibacterial agents) .
    • Hydrochloride salts generally enhance water solubility, critical for bioavailability in pharmaceuticals .

Q & A

Q. What are the optimal reaction conditions for synthesizing pyridine-4-sulfonic acid hydrochloride, and how do impurities arise?

this compound is typically synthesized via the reaction of pyridine with thionyl chloride to form N-(4-pyridyl)pyridinium chloride hydrochloride, followed by sulfonation using sodium sulfite heptahydrate . Key considerations include:

  • Temperature control : Thionyl chloride addition requires cooling to prevent exothermic side reactions.
  • Moisture exclusion : Pyridine must be dried over barium oxide to avoid inactivation by HCl .
  • By-products : Nitric acid-based methods can yield di-4-pyridyl disulfide dinitrate, complicating purification .

Q. What analytical methods are recommended for quantifying this compound and assessing purity?

High-performance liquid chromatography (HPLC) is widely used. For example:

ParameterValue
ColumnKromasil C18 (150 mm × 4.6 mm)
Mobile Phase0.03 M KH₂PO₄:MeOH (70:30)
Detection Wavelength207 nm
Linearity Range1.09–10.90 µg/mL (r² = 0.9999)
This method achieves recoveries of 99.67–100.1% with RSD <1.3% .

Q. How does the sulfonyl group in this compound influence its reactivity?

The sulfonyl group enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions. It also increases solubility in polar solvents, facilitating aqueous-phase reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields from different sulfonation methods?

Discrepancies arise from varying oxidation agents (e.g., H₂O₂ vs. HNO₃). For instance:

  • H₂O₂ in glacial acetic acid : Yields ~85% but requires strict pH control.
  • HNO₃ alone : Produces mixed by-products (e.g., disulfide dinitrates), reducing effective yield to 40–50% . Recommendation : Use sodium sulfite heptahydrate for consistent sulfonation, as it minimizes side reactions .

Q. What strategies optimize the stability of this compound during storage?

The compound is hygroscopic and prone to decomposition. Best practices include:

  • Storage : Over phosphorus pentoxide in desiccators to prevent moisture uptake .
  • Handling : Use anhydrous solvents (e.g., chloroform) for recrystallization to avoid hydrolysis .

Q. How can computational modeling predict the biological activity of pyridine-4-sulfonic acid derivatives?

Density functional theory (DFT) studies reveal that the sulfonyl group’s electron-withdrawing effects modulate binding affinity to enzymes like kinases. Molecular docking simulations suggest potential inhibition of ATP-binding pockets in cancer targets .

Methodological Challenges

Q. What are the limitations of using this compound in peptide coupling reactions?

While the sulfonyl group activates carboxylic acids for amide bond formation, competing side reactions (e.g., sulfonamide formation) can occur. Mitigation involves:

  • Coupling agents : Use HOBt/EDCI to suppress undesired pathways.
  • Stoichiometry : Maintain a 1:1.2 ratio of acid to amine for optimal efficiency .

Q. How do researchers validate the absence of toxic by-products in scaled-up syntheses?

Advanced mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. For example:

  • LC-MS/MS : Detects trace disulfide dinitrates (m/z 320–350 Da).
  • ¹H-NMR : Monitors residual thionyl chloride (δ 3.5–4.0 ppm) .

Data Contradiction Analysis

Q. Why do literature reports vary in the solubility of this compound?

Discrepancies stem from differing solvent systems:

SolventSolubility (g/100 mL)Source
Water25.3
Ethanol8.7
Acetone1.2
Polar protic solvents (e.g., water) enhance solubility due to hydrogen bonding with the sulfonyl group.

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